Triethylvinylsilane chemical properties and reactivity
Triethylvinylsilane chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Triethylvinylsilane for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical properties and reactivity of triethylvinylsilane, a versatile organosilicon compound. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic applications.
Chemical Properties of Triethylvinylsilane
Triethylvinylsilane is a clear, colorless liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, application, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈Si | [1][2] |
| Molecular Weight | 142.31 g/mol | [1] |
| Boiling Point | 146-147 °C | [1][2] |
| Melting Point | Not available | |
| Density | 0.771 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.434 | [1][2] |
| Flash Point | 25 °C (77 °F) - closed cup | [1] |
| CAS Number | 1112-54-5 | [1][2] |
Reactivity of Triethylvinylsilane
The reactivity of triethylvinylsilane is primarily dictated by the presence of the vinyl group and the silicon-carbon bond. This dual functionality allows it to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis.
Caption: Key reactions of triethylvinylsilane.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the vinyl group. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. The reaction proceeds with high efficiency and is a fundamental method for the formation of silicon-carbon bonds[3].
Reaction Scheme: (C₂H₅)₃SiCH=CH₂ + R₃'SiH → (C₂H₅)₃SiCH₂CH₂SiR₃'
The regioselectivity of the hydrosilylation of vinylsilanes can be influenced by the choice of catalyst and substrate.
Polymerization
The vinyl group of triethylvinylsilane can undergo polymerization through various mechanisms, including free-radical and anionic polymerization, to form poly(triethylvinylsilane).
-
Free-Radical Polymerization: Initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide, this method produces polymers with a range of molecular weights[4][5][6]. The properties of the resulting polymer can be tailored by controlling the reaction conditions.
-
Anionic Polymerization: This living polymerization technique, often initiated by organolithium reagents like n-butyllithium, allows for the synthesis of polymers with well-defined molecular weights and low polydispersity[7][8][9]. This control is particularly valuable for creating block copolymers.
The resulting polysilanes have potential applications in areas such as ceramics, photoresists, and as precursors to silicon carbide.
Cross-Coupling Reactions
Triethylvinylsilane can participate in palladium-catalyzed cross-coupling reactions, serving as a vinyl-group donor.
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Heck Reaction: In the Heck reaction, triethylvinylsilane can couple with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form substituted styrenes or dienes[10][11]. This reaction is a powerful tool for constructing complex organic molecules.
-
Stille Coupling: While triethylvinylsilane itself is not a direct partner in the Stille reaction, it can be readily converted to a vinylstannane, which then participates in the Stille coupling with organic halides or triflates[12][13][14]. This two-step sequence provides access to a wide range of cross-coupled products.
Other Reactions
The double bond in triethylvinylsilane can also undergo other typical alkene reactions, such as epoxidation with peroxy acids (e.g., m-CPBA) to form triethylsilyloxirane.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of triethylvinylsilane in synthesis. The following are representative protocols for some of its key reactions.
Synthesis of Triethylvinylsilane
A common method for the synthesis of triethylvinylsilane is the reaction of a vinyl Grignard reagent with triethylchlorosilane.
Materials:
-
Magnesium turnings
-
Vinyl bromide or vinyl chloride
-
Triethylchlorosilane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the reaction has started, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of triethylchlorosilane in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain triethylvinylsilane.
Platinum-Catalyzed Hydrosilylation of an Alkene with Triethylsilane
This protocol describes a general procedure for the hydrosilylation of a terminal alkene using triethylsilane, with triethylvinylsilane acting as a representative substrate for reaction with another silane.
Materials:
-
Triethylvinylsilane
-
Triethylsilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add triethylvinylsilane (1.0 eq) and anhydrous toluene.
-
Add triethylsilane (1.1 eq) to the solution.
-
Add a catalytic amount of Karstedt's catalyst (e.g., 10-50 ppm Pt) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the progress of the reaction by GC-MS or ¹H NMR spectroscopy.
-
Once the reaction is complete, the product can often be used without further purification, or the catalyst can be removed by passing the solution through a short plug of silica gel.
-
If necessary, the product can be purified by distillation under reduced pressure.
Free-Radical Polymerization of Triethylvinylsilane
This protocol outlines the bulk polymerization of triethylvinylsilane using AIBN as a radical initiator.
Materials:
-
Triethylvinylsilane (purified by distillation)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
Procedure:
-
Place purified triethylvinylsilane in a polymerization tube.
-
Add a calculated amount of AIBN (e.g., 0.1-1 mol% relative to the monomer).
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum.
-
Heat the tube in a thermostatically controlled oil bath at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time.
-
Cool the tube, open it, and dissolve the viscous polymer in a suitable solvent (e.g., toluene).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Heck Reaction of Triethylvinylsilane with an Aryl Halide
This protocol provides a general method for the palladium-catalyzed Heck coupling of triethylvinylsilane with an aryl iodide.
Materials:
-
Triethylvinylsilane
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 eq), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%) in anhydrous DMF.
-
Add triethylamine (2.0 eq) and triethylvinylsilane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development and Materials Science
While direct applications of triethylvinylsilane in marketed pharmaceuticals are not widely documented, its reactivity profile makes it a valuable tool in medicinal chemistry and drug delivery research.
-
Scaffold for Bioactive Molecules: The vinylsilane moiety can be incorporated into more complex molecules through cross-coupling reactions. These molecules can then be evaluated for biological activity. Vinylsilanes are precursors to a variety of organic structures, and their unique reactivity can be exploited in the synthesis of novel drug candidates[15].
-
Functionalized Polymers for Drug Delivery: Polymers and copolymers derived from triethylvinylsilane can be designed to have specific properties for drug delivery applications. The silane functionality can be used to tune the hydrophobicity, degradability, and drug-loading capacity of the polymer matrix[7][16][17]. For example, polymers containing silane groups can be used to create hydrogels with controlled crosslinking densities for sustained drug release[18][19][20].
-
Biomaterial Modification: The reactivity of the vinyl group allows for the grafting of triethylvinylsilane onto the surfaces of biomaterials to modify their properties, such as biocompatibility and adhesion.
Conclusion
Triethylvinylsilane is a versatile and reactive organosilicon compound with a broad range of applications in organic synthesis. Its ability to undergo hydrosilylation, polymerization, and cross-coupling reactions makes it a valuable building block for the creation of complex molecules and functional materials. For researchers in drug development, triethylvinylsilane offers opportunities for the synthesis of novel bioactive compounds and the development of advanced drug delivery systems. The experimental protocols provided in this guide serve as a starting point for the practical application of this useful reagent.
References
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- 3. Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02391D [pubs.rsc.org]
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- 8. [PDF] Anionic Polymerization of Vinylsilanes II. Mechanism of Isomerization in the Polymerization of Trimethylvinylsilane with Butyllithium-N,N,N′,N′-tetramethylethylenediamine | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
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- 16. Biodegradable synthetic polymers: Preparation, functionalization and biomedical application – ScienceOpen [scienceopen.com]
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- 18. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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